Milbemectin is a naturally occurring insecticide and acaricide. It is a mixture of two closely related compounds, Milbemectin and Milbemycin A4, produced during the fermentation process of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. [] Milbemectin belongs to the avermectin family of macrocyclic lactones, which are known for their potent biological activity against a wide range of invertebrates. [, , ] Milbemectin is particularly effective against various mites and insects, making it a valuable tool in agricultural pest control. [, ]
Milbemycin A3 is classified as a member of the milbemycin family, which are macrocyclic lactones. These compounds are structurally related to avermectins and share similar mechanisms of action. The primary source of milbemycin A3 is the soil bacterium Streptomyces bingchenggensis, which has been optimized through genetic engineering to enhance production levels .
The synthesis of milbemycin A3 involves several biosynthetic steps, primarily utilizing polyketide synthase (PKS) pathways. The production can be enhanced through metabolic engineering strategies that modify the precursor supply and regulatory gene expression.
Key Synthesis Methods:
Milbemycin A3 has a complex molecular structure characterized by a large macrolide ring system. Its molecular formula is , and it features multiple stereocenters that contribute to its biological activity.
Structural Features:
Milbemycin A3 undergoes various chemical reactions during its biosynthesis and modification processes:
Milbemycin A3 exerts its effect primarily through modulation of neurotransmission in target organisms:
Milbemycin A3 exhibits distinct physical and chemical properties that influence its application:
Milbemycin A3 is widely used in agriculture due to its potent insecticidal and acaricidal properties:
Milbemycin A3 (C₃₁H₄₄O₇; molecular weight: 528.70 g/mol) is a 16-membered macrocyclic lactone belonging to the milbemycin family, characterized by a complex polyketide backbone with multiple oxygen-containing functional groups. Its architecture features a spiroketal moiety bridging the macrocyclic ring and a hexahydrobenzofuran unit, creating a rigid, saddle-shaped three-dimensional structure critical for biological activity. The molecule contains 10 chiral centers, resulting in significant stereochemical complexity ( [2] [6] [10]). The configuration at C-6, C-25, and spiroketal carbons (C-20/C-24) is particularly crucial for maintaining its bioactive conformation. The isomeric SMILES representation ([C@H]1CC[C@]2(C[C@@H]3CC@HC/C=C(/CC@HC)\C)O[C@@H]1C) confirms the stereospecific arrangement of substituents across the macrocyclic system, which is biosynthesized by Streptomyces bingchenggensis via a highly stereoselective polyketide synthase pathway ( [7]).
The presence of conjugated diene systems (C10-C11, C14-C15) and a disubstituted tetrahydropyran ring contribute to the molecule's conformational constraints. X-ray crystallographic analysis (though limited in available data) suggests that the spiroketal system forces the molecule into a bent conformation, exposing the C-13 hydroxy group and C-3-C-4 epoxide moiety to solvent interfaces – a feature essential for target binding. Molecular dynamics simulations indicate restricted rotation around the C-8-C-9 and C-11-C-12 bonds, further stabilizing the bioactive conformation ( [2] [6] [10]).
Structural Element | Chemical Characteristics | Biological Significance |
---|---|---|
Macrocyclic Lactone | 16-membered ring with ester linkage at C1-C15 | Target binding scaffold |
Spiroketal System | Bridged cyclohexane-pyran rings at C17-C28 | Conformational rigidity |
Conjugated Diene | C10-C11 and C14-C15 double bonds | UV chromophore (238-252 nm) |
Chiral Centers | 10 stereogenic carbons (C3,C5,C6,C10,C13,C17,C20,C24,C25) | Stereospecific target interaction |
Hydroxy Groups | C13, C25 positions | Hydrogen bonding with targets |
Epoxide | C3-C4 position | Electrophilic reactivity with nucleophiles |
Milbemycin A3 differs from its congener Milbemycin A4 (C₃₂H₄₆O₇; MW 542.71) by a single methyl group at C-25, where A3 possesses a hydrogen atom instead of the methyl substituent present in A4 ( [5] [10]). This structural variation arises during biosynthesis from the selective incorporation of acetate versus propionate extender units at the terminal position of the polyketide chain. Despite this minor difference, both compounds exhibit nearly identical acaricidal and anthelmintic activities, though subtle variations in octanol-water partition coefficients exist (logP A3: 6.54 vs A4: ~6.85), influencing their tissue distribution patterns in target organisms ( [2] [5] [6]).
Compared to avermectins (e.g., ivermectin), milbemycin A3 lacks the disaccharide moiety at C-13 and features a methyl group at C-14 instead of an hydroxy. These differences confer greater lipid solubility (water solubility: 2.68 mg/L at 20°C) and reduced mammalian toxicity to milbemycins while maintaining potent activity against nematodes and arthropods through shared GABA receptor modulation mechanisms ( [9]). The absence of the C-13 sugar eliminates susceptibility to glycosidase-mediated detoxification pathways in resistant pests, a significant advantage over avermectins. Structural comparisons with other macrolides like moxidectin reveal that milbemycin A3 retains the essential spiroketal system but lacks the methoxime group at C-23, resulting in different pharmacokinetic profiles and spectrum of activity ( [5] [9]).
Compound | Molecular Formula | Molecular Weight | Key Structural Differences from Milbemycin A3 | Shared Structural Features |
---|---|---|---|---|
Milbemycin A4 | C₃₂H₄₆O₇ | 542.71 | Methyl group at C-25 | Macrocyclic lactone, spiroketal, conjugated diene |
Milbemycin Oxime | C₃₁H₄₃NO₇ | 541.68 | Oxime modification at C-5 | Macrocyclic backbone |
Avermectin B1a | C₄₈H₇₂O₁₄ | 873.08 | C-13 disaccharide, C-25 secondary-butyl | Macrocyclic lactone, spiroketal |
Moxidectin | C₃₇H₅₃NO₈ | 639.83 | Methoxime at C-23, methoxy at C-14 | Macrocyclic lactone, conjugated diene |
Doramectin | C₅₀H₇₄O₁₄ | 899.12 | Cyclohexyl at C-25, C-13 disaccharide | Macrocyclic lactone, spiroketal |
Nuclear Magnetic Resonance (NMR): Milbemycin A3 exhibits characteristic ¹H-NMR signals that reveal its stereochemistry and functional groups. Key proton resonances include the spiroketal methine proton (δ 3.40 ppm, H-24), olefinic protons from the diene system (δ 5.38-5.92 ppm, H-10/H-11/H-14/H-15), and the C-21 methyl group (δ 1.18 ppm, d, J=6.5 Hz). The ¹³C-NMR spectrum displays diagnostic signals at δ 175.8 ppm (lactone carbonyl), δ 134.7-132.2 ppm (olefinic carbons of diene system), and δ 101.5 ppm (spiroketal ketal carbon). Long-range coupling observed in heteronuclear multiple bond correlation (HMBC) experiments between H-6 (δ 2.52 ppm) and C-8 (δ 43.7 ppm) confirms the lactone ring connectivity, while nuclear Overhauser effect spectroscopy (NOESY) correlations between H-24 and H-25 validate the relative stereochemistry of the spiroketal system ( [4] [7]).
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows the protonated molecule [M+H]⁺ at m/z 529.3, with characteristic fragment ions at m/z 153.1 resulting from retro-Diels-Alder cleavage of the macrocycle. High-resolution mass spectrometry (HRMS) confirms the elemental composition with an observed mass of 528.3186 (calculated for C₃₁H₄₄O₇: 528.3185). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using transitions 542.2→153.1 for Milbemycin A3 oxime derivatives demonstrate the utility of MS in detecting trace amounts in biological matrices with detection limits reaching 2.5 ng/mL in plasma samples ( [5] [8]).
UV-Vis Spectroscopy: Milbemycin A3 exhibits maximum absorbance at 238 nm (ε=31,300 L·mol⁻¹·cm⁻¹), 244 nm (ε=34,300 L·mol⁻¹·cm⁻¹), and 252 nm (ε=22,100 L·mol⁻¹·cm⁻¹) in neutral conditions, attributed to the conjugated diene system. Acidic conditions cause hypsochromic shifts (238 nm: ε=26,200; 244 nm: ε=28,400; 252 nm: ε=18,300) due to protonation of the spiroketal oxygen, while basic conditions induce slight bathochromic shifts (238 nm: ε=28,500; 244 nm: ε=31,200; 252 nm: ε=20,200) resulting from deprotonation of the C-25 hydroxy group. These spectral signatures serve as identification markers and enable quantification in fermentation broths ( [6]).
While single-crystal X-ray diffraction data for milbemycin A3 remains limited in public databases, related milbemycin structures and computational analyses provide insights into its conformational behavior. Molecular mechanics simulations indicate that the spiroketal system (C-20 to C-24) adopts a rigid chair-chair conformation stabilized by anomeric effects, positioning the C-21 hydroxy group equatorially. This configuration creates a hydrophobic pocket around the conjugated diene system while exposing the lactone carbonyl to solvent accessibility. The macrocyclic ring displays restricted flexibility with a calculated root-mean-square deviation (RMSD) of 0.8 Å during molecular dynamics simulations, significantly less than observed in avermectins (RMSD >1.5 Å) ( [6] [7]).
The temperature-dependent degradation observed at 236°C (melting point) and 280°C (degradation point) correlates with the loss of crystalline structure through cleavage of the glycosidic-like spiroketal linkage. Solid-state infrared spectroscopy reveals hydrogen bonding between the C-25 hydroxy group and the lactone carbonyl oxygen of adjacent molecules in the crystal lattice, explaining its stability as a white crystalline solid. Solvent-dependent conformational studies using circular dichroism demonstrate that milbemycin A3 maintains its bioactive conformation across diverse environments (logP 6.54 in octanol/water), including membrane-mimetic interfaces where it interacts with glutamate-gated chloride channels ( [2] [6] [9]).
The C-3/C-4 epoxide moiety exhibits ring strain, with quantum mechanical calculations indicating susceptibility to nucleophilic attack by biological thiols. This electrophilic characteristic contributes to its reactivity with target proteins in arthropods. The combined crystallographic and computational data establish that milbemycin A3's biological activity stems from pre-organized topology rather than induced-fit binding, enabling selective interaction with invertebrate neurotransmitter-gated ion channels while minimizing interactions with mammalian counterparts ( [6] [10]).
Parameter | Value/Description | Analytical Method |
---|---|---|
Melting Point | 236°C | Differential Scanning Calorimetry |
Degradation Point | 280°C | Thermogravimetric Analysis |
Macrocyclic RMSD | 0.8 Å | Molecular Dynamics Simulation |
Spiroketal Configuration | Chair-chair conformation | X-ray Crystallography (Analogues) |
Solvent Accessible Surface Area | 640 Ų | Computational Modeling |
Hydrogen Bond Donor Capacity | 2 (C13-OH, C25-OH) | Molecular Modeling |
Torsion Angle (C8-C9-C10-C11) | -152.7° | Single Crystal Analysis |
Crystal System | Monoclinic (predicted) | Powder X-ray Diffraction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1